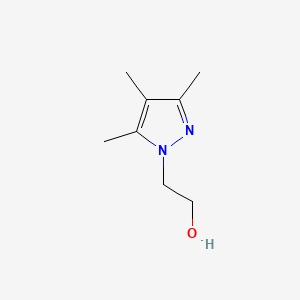

2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol

Description

Properties

IUPAC Name |

2-(3,4,5-trimethylpyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-6-7(2)9-10(4-5-11)8(6)3/h11H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPHJXHXIBPQFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 3,4,5 Trimethyl 1h Pyrazol 1 Yl Ethanol

Established Synthetic Routes for 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol

The synthesis of this compound primarily involves the N-alkylation of the 3,4,5-trimethyl-1H-pyrazole precursor. Two main approaches are generally considered for the introduction of the 2-hydroxyethyl group onto the pyrazole (B372694) nitrogen.

The first and more direct method is the reaction of 3,4,5-trimethyl-1H-pyrazole with a suitable 2-carbon synthon already containing a hydroxyl group or its precursor. A common and effective method is the reaction with 2-chloroethanol in the presence of a base. The base deprotonates the pyrazole nitrogen, creating a nucleophilic pyrazolate anion that subsequently displaces the chloride from 2-chloroethanol in a nucleophilic substitution reaction.

A second prominent method involves the reaction of 3,4,5-trimethyl-1H-pyrazole with ethylene oxide. This reaction typically proceeds via a ring-opening mechanism where the pyrazole nitrogen acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This is followed by protonation of the resulting alkoxide to yield the desired ethanol (B145695) derivative. This method is highly atom-economical.

Mechanism-Based Approaches to the Synthesis of this compound

The synthesis of this compound is fundamentally based on the nucleophilic character of the pyrazole ring nitrogen. The general mechanism for the N-alkylation of pyrazoles involves the deprotonation of the N-H group to form a pyrazolate anion, which then acts as a nucleophile.

In the case of using 2-haloethanols, such as 2-chloroethanol, the reaction mechanism is a standard bimolecular nucleophilic substitution (SN2). The reaction is typically carried out in the presence of a base (e.g., sodium hydride, potassium carbonate) which deprotonates the pyrazole to form the more nucleophilic pyrazolate anion. This anion then attacks the electrophilic carbon of 2-chloroethanol, displacing the halide to form the N-substituted product.

When ethylene oxide is employed as the alkylating agent, the mechanism involves the nucleophilic ring-opening of the epoxide. The pyrazole nitrogen directly attacks one of the carbon atoms of the ethylene oxide ring, leading to the opening of the three-membered ring and the formation of an alkoxide intermediate. Subsequent workup with a proton source neutralizes the alkoxide to afford the final 2-hydroxyethyl pyrazole.

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the synthesis of this compound is crucial for achieving high yields and purity. Key parameters that are often fine-tuned include the choice of base, solvent, temperature, and reaction time.

For the reaction involving 2-chloroethanol, the choice of base is critical. Stronger bases like sodium hydride can lead to faster reaction rates but may also promote side reactions. Milder bases such as potassium carbonate often provide a good balance between reaction efficiency and cleanliness. The solvent also plays a significant role; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can enhance the rate of SN2 reactions.

In the reaction with ethylene oxide, the choice of catalyst can significantly influence the outcome. While the reaction can proceed without a catalyst, Lewis or Brønsted acids can activate the epoxide ring, making it more susceptible to nucleophilic attack. However, acidic conditions must be carefully controlled to avoid undesired side reactions.

Below is a table summarizing potential optimization strategies for the synthesis.

| Parameter | Strategy for 2-Chloroethanol Route | Strategy for Ethylene Oxide Route |

| Base/Catalyst | Screening of bases (e.g., NaH, K2CO3, Cs2CO3) to balance reactivity and minimize side reactions. | Use of a catalyst (e.g., Lewis acids, Brønsted acids) to enhance reaction rate. |

| Solvent | Use of polar aprotic solvents (e.g., DMF, acetonitrile) to accelerate the SN2 reaction. | Solvent choice can influence the solubility of reactants and the reaction rate. |

| Temperature | Optimization of temperature to ensure a reasonable reaction rate without causing decomposition of reactants or products. | Temperature control is crucial to manage the exothermicity of the ring-opening reaction. |

| Reaction Time | Monitoring the reaction progress (e.g., by TLC or GC) to determine the optimal reaction time for maximum conversion. | Similar to the 2-chloroethanol route, reaction monitoring is key to optimizing the duration. |

| Purification | Column chromatography or distillation are common methods to obtain the pure product. | Purification methods are similar, focusing on removing unreacted starting materials and any byproducts. |

Sustainable and Green Chemistry Protocols in the Synthesis of this compound

In line with the principles of green chemistry, efforts can be directed towards developing more sustainable synthetic routes for this compound. This includes the use of environmentally benign solvents, catalysts, and reaction conditions.

The use of ethylene oxide is inherently more atom-economical than the 2-chloroethanol route, as it avoids the formation of a salt byproduct. To further enhance the green credentials of this process, the use of a recyclable catalyst would be advantageous. For instance, solid acid catalysts could be employed to facilitate the reaction, allowing for easy separation and reuse.

Another green approach is the use of alternative energy sources, such as microwave irradiation, which can often lead to significantly reduced reaction times and increased yields. Furthermore, exploring the use of greener solvents, such as water or bio-based solvents, could significantly reduce the environmental impact of the synthesis.

The following table outlines some green chemistry considerations for the synthesis.

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | The ethylene oxide route offers higher atom economy compared to the 2-chloroethanol route. |

| Use of Safer Solvents | Exploring the use of water, ethanol, or other bio-derived solvents to replace traditional volatile organic compounds. |

| Catalysis | Employing recyclable solid acid or base catalysts to minimize waste and improve efficiency. |

| Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. |

Derivatization and Functionalization of this compound

The structure of this compound offers two primary sites for chemical modification: the pyrazole ring and the ethanol side chain. This allows for the synthesis of a wide range of derivatives with potentially new and interesting properties.

Chemical Modifications at the Pyrazole Ring System of this compound

The pyrazole ring in this compound is generally electron-rich and can undergo electrophilic substitution reactions. However, the presence of three methyl groups at positions 3, 4, and 5 can influence the reactivity and regioselectivity of these reactions. The 4-position, being the only unsubstituted carbon on the ring, is the most likely site for electrophilic attack.

Common electrophilic substitution reactions that could be applied to the pyrazole ring include nitration, halogenation, and formylation (e.g., Vilsmeier-Haack reaction). For instance, nitration using a mixture of nitric and sulfuric acid would be expected to introduce a nitro group at the 4-position. Similarly, the Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and dimethylformamide, would likely introduce a formyl group at the same position.

The following table summarizes potential electrophilic substitution reactions on the pyrazole ring.

| Reaction | Reagents | Expected Product |

| Nitration | HNO3/H2SO4 | 2-(4-nitro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol |

| Halogenation | Br2, Cl2, or I2 with a Lewis acid catalyst | 2-(4-halo-3,5-dimethyl-1H-pyrazol-1-yl)ethanol |

| Formylation | POCl3/DMF (Vilsmeier-Haack) | 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)ethanol |

Transformations of the Ethanol Side Chain in this compound

The hydroxyl group of the ethanol side chain is a versatile functional group that can be readily transformed into a variety of other functionalities. These transformations can significantly alter the physical and chemical properties of the molecule.

Oxidation: The primary alcohol of the ethanol side chain can be oxidized to an aldehyde or a carboxylic acid depending on the oxidizing agent and reaction conditions. Mild oxidizing agents like pyridinium chlorochromate (PCC) would likely yield the corresponding aldehyde, while stronger oxidizing agents such as potassium permanganate or chromic acid would lead to the formation of the carboxylic acid, 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid.

Esterification: The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride. This reaction is often catalyzed by an acid or a base.

Etherification: The formation of an ether can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then reacts with an alkyl halide to form the ether.

The table below provides an overview of potential transformations of the ethanol side chain.

| Reaction | Reagents | Expected Product |

| Oxidation (to aldehyde) | Pyridinium chlorochromate (PCC) | 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde |

| Oxidation (to carboxylic acid) | KMnO4 or CrO3 | 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid |

| Esterification | R-COCl or (R-CO)2O | 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl ester |

| Etherification | 1. NaH, 2. R-X (Williamson) | 1-(2-alkoxyethyl)-3,4,5-trimethyl-1H-pyrazole |

Regioselective Synthesis of Novel Derivatives of this compound

The regioselective synthesis of pyrazole derivatives is a critical aspect of medicinal and materials chemistry, as the position of substituents on the pyrazole ring significantly influences the compound's properties. The synthesis of this compound itself involves the reaction of 2-hydroxyethylhydrazine with 3-methyl-2,4-pentanedione. The substitution pattern of the resulting pyrazole is dictated by the nature of the reactants.

Several strategies have been developed for the regioselective synthesis of pyrazoles, which can be adapted for the creation of novel derivatives of this compound. One common method involves the condensation of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines. The regioselectivity of this reaction is influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent has been shown to dramatically increase regioselectivity in pyrazole formation.

Another powerful technique for achieving regioselectivity is the 1,3-dipolar cycloaddition of nitrile imines with alkynes. The regiochemical outcome of this reaction is governed by the electronic and steric nature of the substituents on both the dipole and the dipolarophile. While this method provides a versatile route to polysubstituted pyrazoles, controlling the regioselectivity can be challenging.

Furthermore, the derivatization of the pre-formed this compound can be achieved with regiocontrol. The pyrazole ring itself can undergo electrophilic substitution reactions, such as nitration or halogenation. The directing effects of the existing alkyl and N-ethanol substituents will determine the position of the incoming electrophile.

The hydroxyl group of the ethanol moiety also presents a site for regioselective derivatization. Standard organic transformations such as esterification, etherification, and oxidation can be performed on this hydroxyl group to introduce a wide variety of functional groups, leading to novel derivatives. For example, reaction with acyl chlorides or carboxylic anhydrides would yield the corresponding esters, while alkyl halides in the presence of a base would produce ethers.

| Reaction Type | Reagents and Conditions | Product Type | Regioselectivity |

| Esterification | Acyl chloride, pyridine (B92270) | Ester derivative | High (on the hydroxyl group) |

| Etherification | Alkyl halide, NaH | Ether derivative | High (on the hydroxyl group) |

| Oxidation | PCC, CH2Cl2 | Aldehyde derivative | High (on the hydroxyl group) |

This table presents potential regioselective derivatizations of the hydroxyl group of this compound based on general organic reactions.

Stereochemical Aspects in the Synthesis of Chiral this compound Analogs

The introduction of chirality into molecules is of paramount importance in drug discovery and development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The synthesis of chiral analogs of this compound can be approached by introducing a stereocenter either on the pyrazole ring or on the ethanol side chain.

Synthesis of Chiral Pyrazole Moieties:

Several asymmetric methods have been developed for the synthesis of chiral pyrazole derivatives. One such strategy involves the use of chiral auxiliaries. For example, a novel chiral pyrazole derivative was developed for the treatment of inflammatory diseases, where the asymmetric synthesis was achieved using a chiral sulfinamide auxiliary. This approach allows for the stereoselective formation of a C-N bond, creating a chiral center adjacent to the pyrazole ring.

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of pyrazole derivatives. Chiral phosphoric acids, for instance, have been successfully employed as catalysts in the asymmetric synthesis of axially chiral arylpyrazoles. This method relies on the formation of a chiral environment around the reactants, guiding the formation of one enantiomer over the other.

Synthesis of Chiral Ethanol Side Chains:

The ethanol side chain of this compound provides an excellent handle for introducing chirality. A prominent method for achieving this is through the asymmetric reduction of a corresponding ketone precursor. Biocatalytic reductions using enzymes such as alcohol dehydrogenases are particularly effective in producing chiral alcohols with high enantiomeric excess. For example, the enzymatic preparation of (S)-2-chloro-1-(3-chlorophenyl)ethanol, a chiral alcohol, highlights the potential of this approach for synthesizing chiral analogs of the target compound.

Alternatively, chiral 2-(pyrazol-1-yl)ethanols can be synthesized from chiral starting materials. The use of a chiral epoxide, for example, which is then opened by the pyrazole nitrogen, would lead to the formation of a chiral β-amino alcohol derivative with a defined stereochemistry.

| Chiral Center Location | Asymmetric Strategy | Example Catalyst/Auxiliary | Potential Product |

| Pyrazole Ring | Chiral Auxiliary | (R)- or (S)-tert-butanesulfinamide | Chiral pyrazole derivative |

| Pyrazole Ring | Organocatalysis | Chiral Phosphoric Acid | Axially chiral arylpyrazole analog |

| Ethanol Side Chain | Asymmetric Reduction | Alcohol Dehydrogenase | (S)- or (R)-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol |

| Ethanol Side Chain | Chiral Pool Synthesis | Chiral Epoxide | Chiral 2-(pyrazol-1-yl)ethanol analog |

This table outlines potential strategies for the stereoselective synthesis of chiral analogs of this compound.

High Resolution Structural Elucidation and Advanced Spectroscopic Analysis of 2 3,4,5 Trimethyl 1h Pyrazol 1 Yl Ethanol and Its Derivatives

Single Crystal X-ray Diffraction Studies of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol and its Metal Complexes

While a specific crystal structure for this compound is not widely published, analysis of closely related structures, such as 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695), provides significant insights. nih.govnih.gov In such analogues, the pyrazole (B372694) and adjacent rings are typically found to be essentially planar. nih.gov For instance, in the pyridyl-substituted analogue, the dihedral angle between the pyrazole and pyridine (B92270) rings is minimal, indicating a nearly coplanar arrangement. nih.gov

Metal complexes incorporating the parent ligand, 3,4,5-trimethyl-1H-pyrazole, have been successfully characterized using SC-XRD. nih.gov For example, copper(II) chloride and copper(II) nitrate (B79036) form complexes with this ligand, exhibiting square-pyramidal coordination geometries. nih.gov In the case of the copper chloride complex, a dimeric structure, [Cu₂Cl₄(C₆H₁₀N₂)₄], is formed where two copper centers are bridged by chloride ions, and the pyrazole ligands are arranged in a cis configuration. nih.gov The copper nitrate complex, Cu(C₆H₁₀N₂)₄(H₂O)₂, features four pyrazole ligands in the equatorial plane and an axial water molecule. nih.gov These studies demonstrate the N2 atom of the pyrazole ring as the primary coordination site. It is anticipated that this compound would coordinate to metal centers in a similar fashion, with the ethanol moiety potentially participating in further coordination or intermolecular interactions.

Table 1: Representative Crystallographic Data for a Related Pyrazole Derivative and Metal Complexes This table presents data from analogous compounds to illustrate expected structural parameters.

| Compound/Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Ref. |

| 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol | Monoclinic | P2₁/n | C-C (pyrazole-pyridyl): 1.472(3) | Dihedral angle (pyrazole-pyridyl): 10.65(2) | nih.gov |

| [Cu₂Cl₄(3,4,5-Me₃Pz)₄] | Monoclinic | I2/a | Cu-N(pyrazole): ~2.0 | N-Cu-N: ~90 | nih.gov |

| Cu(3,4,5-Me₃Pz)₄(H₂O)₂ | Monoclinic | I2/a | Cu-N(pyrazole): ~2.0 | N-Cu-N: ~90 | nih.gov |

Beyond intramolecular forces, the crystal packing is governed by intermolecular interactions including van der Waals forces and, most significantly, hydrogen bonds. nih.govlookchem.com Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. lookchem.comnih.gov For pyrazole derivatives, these analyses typically reveal that H···H, C···H/H···C, and N···H/H···N contacts are the most prevalent, contributing significantly to the crystal's stability. nih.gov Weak C–H···π interactions are also observed in some structures, where a hydrogen atom interacts with the π-system of a pyrazole or other aromatic ring, further influencing the molecular arrangement. nih.gov The trimethyl substitution on the pyrazole ring of the title compound would influence steric packing and the nature of these weak interactions.

Hydrogen bonding is a critical determinant of the supramolecular architecture in pyrazole-ethanol compounds. lookchem.com The ethanol moiety provides a hydroxyl group (-OH) which is a classic hydrogen bond donor, while the sp²-hybridized N2 atom of the pyrazole ring is a strong hydrogen bond acceptor. nih.govcsic.es

In the solid state, this donor-acceptor pairing is expected to lead to the formation of robust intermolecular hydrogen bonds. For instance, in the crystal structure of 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, molecules are linked into centrosymmetric dimers via strong O–H···N2 hydrogen bonds. nih.gov This type of interaction is a recurring motif in the crystal engineering of pyrazole-containing structures. csic.esnih.gov

The resulting hydrogen-bonded networks can range from simple dimers to more complex one-dimensional chains or two-dimensional sheets. csic.esnih.gov These networks are further stabilized by weaker C–H···O interactions, where hydrogen atoms from the methyl or ethyl groups interact with the oxygen atom of the ethanol moiety on an adjacent molecule. nih.govlookchem.com The interplay of these strong and weak hydrogen bonds creates a highly organized and stable crystal lattice. lookchem.com

Mass Spectrometry for Molecular Identification and Mechanistic Pathways

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) would be employed.

In ESI-MS, the molecule is typically observed as a protonated species, [M+H]⁺, or as an adduct with other cations like sodium, [M+Na]⁺. uni.lu High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula (C₉H₁₆N₂O).

The fragmentation pattern observed in the mass spectrum provides a fingerprint for the molecule's structure. Key fragmentation pathways for this compound would likely involve the loss of the terminal hydroxyl group or the entire ethanol side chain. The stability of the pyrazole ring would likely result in fragment ions corresponding to the intact trimethylpyrazole moiety.

Table 3: Predicted Mass Spectrometry Data for this compound Based on the molecular formula C₉H₁₆N₂O (Monoisotopic Mass: 168.1263 Da) and predicted adducts. uni.lu

| Adduct / Fragment | Formula | Predicted m/z |

| [M+H]⁺ | [C₉H₁₇N₂O]⁺ | 169.1335 |

| [M+Na]⁺ | [C₉H₁₆N₂ONa]⁺ | 191.1155 |

| [M+K]⁺ | [C₉H₁₆N₂OK]⁺ | 207.0894 |

| [M-H₂O+H]⁺ | [C₉H₁₅N₂]⁺ | 151.1230 |

| [C₆H₉N₂]⁺ (Trimethylpyrazole fragment) | [C₆H₉N₂]⁺ | 109.0760 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying functional groups and characterizing the bonding within a molecule. The analysis of the vibrational spectra of this compound allows for the detailed assignment of its characteristic vibrational modes, providing a molecular fingerprint that confirms its structural integrity. The spectrum is a composite of the vibrations originating from the trimethyl-substituted pyrazole ring and the N-linked ethanol side chain.

The key functional groups contributing to the vibrational spectrum are the hydroxyl group (-OH), the pyrazole ring system (C=N, C-N, N-N), the methyl groups (-CH₃), and the methylene (B1212753) bridge (-CH₂-). The positions, intensities, and shapes of the absorption bands in IR and the scattered peaks in Raman spectra are indicative of these specific groups and their chemical environment.

Research Findings:

Detailed analysis of the vibrational spectra reveals distinct regions corresponding to different types of molecular motion:

O-H and C-H Stretching Region (4000-2800 cm⁻¹): This high-frequency region is dominated by the stretching vibrations of the O-H and C-H bonds. The hydroxyl group's O-H stretching vibration is particularly characteristic, typically appearing as a broad and intense band in the IR spectrum due to intermolecular hydrogen bonding. rdd.edu.iqscilit.com The C-H stretching vibrations from the three methyl groups on the pyrazole ring and the methylene and methyl groups of the ethanol substituent are expected in the 3000-2850 cm⁻¹ range. derpharmachemica.com

Pyrazole Ring and Double Bond Region (1650-1400 cm⁻¹): The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are found in this region. These bands are often of medium to strong intensity and are crucial for confirming the heterocyclic structure. researchgate.netresearchgate.net The aromatic character of the pyrazole ring gives rise to several bands in this area. vscht.cz

Fingerprint Region (1400-650 cm⁻¹): This complex region contains a multitude of overlapping vibrational modes, including C-H bending, C-O stretching, C-N stretching, and various ring deformation and rocking modes. The C-O stretching vibration of the primary alcohol is a significant feature, typically appearing as a strong band. rdd.edu.iqresearchgate.net The precise position of this band can help distinguish primary, secondary, and tertiary alcohols. vscht.cz Additionally, C-N stretching vibrations and various bending and deformation modes of the pyrazole ring and its substituents populate this region, making it unique for the molecule. derpharmachemica.comresearchgate.net

The following tables provide a detailed assignment of the principal vibrational modes for this compound based on established characteristic frequencies for its constituent functional groups.

Interactive Data Table: Infrared (IR) Vibrational Mode Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3400 | Strong, Broad | O-H Stretch (H-bonded) | Alcohol (-OH) |

| 2965-2950 | Medium-Strong | Asymmetric CH₃ Stretch | Methyl groups |

| 2875-2860 | Medium | Symmetric CH₃ Stretch | Methyl groups |

| 2930-2915 | Medium | Asymmetric CH₂ Stretch | Methylene group |

| 2860-2845 | Medium | Symmetric CH₂ Stretch | Methylene group |

| ~1600 | Medium | C=N Stretch | Pyrazole Ring |

| ~1550 | Medium | C=C Stretch (in-ring) | Pyrazole Ring |

| 1465-1450 | Medium | CH₂ Scissoring (Bending) | Methylene group |

| 1470-1440 | Medium | Asymmetric CH₃ Bending | Methyl groups |

| 1380-1370 | Medium-Weak | Symmetric CH₃ Bending | Methyl groups |

| ~1300 | Medium | C-N Stretch | Pyrazole Ring |

| ~1050 | Strong | C-O Stretch | Primary Alcohol |

| ~950 | Medium | Ring Deformation | Pyrazole Ring |

| ~650 | Broad, Weak | O-H Out-of-Plane Bend | Alcohol (-OH) |

Interactive Data Table: Raman Spectroscopy Vibrational Mode Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2965-2950 | Strong | Asymmetric CH₃ Stretch | Methyl groups |

| 2875-2860 | Strong | Symmetric CH₃ Stretch | Methyl groups |

| ~1600 | Medium | C=N Stretch | Pyrazole Ring |

| ~1550 | Strong | C=C Stretch (in-ring) | Pyrazole Ring |

| 1465-1450 | Medium | CH₂ Scissoring (Bending) | Methylene group |

| 1470-1440 | Medium | Asymmetric CH₃ Bending | Methyl groups |

| ~1300 | Medium-Weak | C-N Stretch | Pyrazole Ring |

| ~1050 | Weak | C-O Stretch | Primary Alcohol |

| ~950 | Strong | Ring Breathing/Deformation | Pyrazole Ring |

Computational and Theoretical Investigations of 2 3,4,5 Trimethyl 1h Pyrazol 1 Yl Ethanol

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to investigating the electronic properties of molecules. For pyrazole (B372694) derivatives, these methods elucidate molecular structure, bonding, and reactivity. eurasianjournals.com Density Functional Theory (DFT) is a particularly prominent quantum mechanical method used for this purpose due to its balance of computational efficiency and accuracy. eurasianjournals.comresearchgate.net

Density Functional Theory (DFT) is employed to determine the optimized molecular geometry and electronic structure of a compound in its ground state. researchgate.net For 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol, DFT calculations would involve optimizing the geometry to find the most stable conformation, predicting bond lengths, bond angles, and dihedral angles.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical descriptor of molecular reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net DFT calculations provide precise values for these energy levels, which are crucial for understanding the compound's chemical behavior.

Table 1: Illustrative DFT-Calculated Electronic Properties Note: The following values are representative examples for pyrazole derivatives and are not from specific literature on this compound.

| Parameter | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack). Green regions are generally neutral.

For this compound, an MEP analysis would likely show a region of high negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom of the ethanol (B145695) group, identifying them as primary sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group would be expected to show a positive potential. Mulliken atomic charge analysis further quantifies the charge distribution, assigning partial charges to each atom in the molecule, which complements the MEP analysis. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. eurasianjournals.com These simulations provide a detailed view of the conformational flexibility and dynamic behavior of a molecule in different environments, such as in a solvent like water. researchgate.netdntb.gov.ua

For this compound, MD simulations can explore its conformational landscape by simulating the rotation around its single bonds. This would reveal the most stable conformers and the energy barriers between them. Furthermore, placing the molecule in a simulated box of solvent molecules (e.g., water) allows for the study of solvation effects. MD simulations can calculate properties such as the radial distribution function to understand how solvent molecules arrange around the solute and can help in determining thermodynamic properties like the free energy of solvation. dntb.gov.ua

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Theoretical Correlations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate a compound's chemical structure with its biological activity or physicochemical properties, respectively. nih.gov These models are built by developing mathematical equations that relate calculated molecular descriptors (e.g., electronic, steric, hydrophobic properties) to an observed activity or property.

In the context of this compound and its analogs, a QSAR study could be developed to predict their potential biological activity (e.g., as enzyme inhibitors) based on a dataset of similar compounds with known activities. nih.gov Molecular descriptors for the QSAR model would be calculated using quantum chemical methods. The resulting model, once validated, could be used to predict the activity of new, unsynthesized pyrazole derivatives, thereby guiding the design of more potent compounds.

Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies

| Descriptor Type | Examples |

|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges |

| Steric | Molecular volume, Surface area, Molar refractivity |

| Topological | Connectivity indices, Wiener index |

| Hydrophobic | LogP (Octanol-water partition coefficient) |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of a molecule. For instance, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net These calculated frequencies, often scaled by a correction factor to account for systematic errors, can be compared with experimental spectra to aid in the assignment of vibrational modes to specific functional groups within the molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and compared with experimental data to confirm the molecular structure. Theoretical calculations of the electronic absorption spectrum using Time-Dependent DFT (TD-DFT) can predict the UV-Visible absorption wavelengths (λmax), which correspond to electronic transitions between molecular orbitals. This combined theoretical and experimental approach provides a powerful method for structural elucidation and characterization.

Coordination Chemistry and Metal Complexes of 2 3,4,5 Trimethyl 1h Pyrazol 1 Yl Ethanol

Ligand Design and Coordination Modes of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol

The structure of this compound, featuring a fully substituted pyrazole (B372694) ring and a flexible ethanol (B145695) arm, allows for diverse coordination behaviors. Pyrazole-based chelating ligands are known to form a wide variety of coordination complexes with numerous metal ions, resulting in varied coordination geometries and nuclearities. researchgate.net

Monodentate, Bidentate, and Polydentate Coordination Pathways

The this compound ligand possesses two primary donor sites: the sp²-hybridized nitrogen atom (N2) of the pyrazole ring and the oxygen atom of the terminal hydroxyl group. This structure enables it to coordinate to metal centers in several ways:

Monodentate Coordination: The ligand can act as a simple monodentate donor through the N2 atom of the pyrazole ring. researchgate.net This mode of coordination is common for pyrazole derivatives, particularly when steric hindrance or the presence of other strongly coordinating ligands favors it. researchgate.netnih.gov In this pathway, the ethanol arm remains uncoordinated.

Bidentate Chelation: The ligand can function as a bidentate N,O-chelator, coordinating through both the pyrazole N2-nitrogen and the hydroxyl-oxygen. This forms a stable six-membered chelate ring, a common and favorable arrangement in coordination chemistry. The flexibility of the ethyl chain allows the hydroxyl group to position itself for effective coordination. This bidentate mode has been observed in complexes with similar pyrazole-based ligands. nih.govnih.gov For instance, coordination complexes constructed from a ditopic triazole-pyrazole ligand have shown bidentate coordination via nitrogen atoms from each ring. nih.gov

Bridging and Polydentate Coordination: While less common for a simple ligand of this type, the potential for bridging coordination exists. The pyrazolate anion, formed upon deprotonation, is known to bridge two metal centers. nih.gov Furthermore, the hydroxyl group's oxygen atom could potentially bridge two metal ions, leading to polynuclear structures.

Influence of Pyrazole Methyl Substituents on Coordination Geometry

The three methyl groups on the pyrazole ring at positions 3, 4, and 5 exert significant steric influence on the resulting metal complexes. This steric bulk affects the number of ligands that can fit around a metal center and the ultimate coordination geometry.

Research on the parent ligand, 3,4,5-trimethyl-1H-pyrazole, demonstrates this effect clearly. In copper(II) chloride complexes, the steric hindrance from the methyl groups leads to the formation of a chloride-bridged dimer, [Cu₂Cl₄(C₆H₁₀N₂)₄], with a square-pyramidal geometry around each copper ion. iucr.org This is in contrast to less substituted pyrazoles which may form different structures. The methyl groups on the pyrazole ring play a significant role in the affinity toward a metal's catalytic site. nih.gov

For cobalt(II) complexes, increasing methyl substitution on the pyrazole ring has been shown to favor the formation of pseudotetrahedral [CoL₂X₂] complexes over pseudo-octahedral [CoL₄X₂] complexes. researchgate.net This suggests that this compound would likely form four-coordinate tetrahedral complexes with metals like Co(II) and Ni(II), as seen in related systems. researchgate.netresearchgate.net The positioning of the bulky trimethylpyrazole ligands can also dictate the orientation of other ligands in the coordination sphere, for example, forcing a cis arrangement of pyrazole ligands in some copper(II) complexes. iucr.org

Role of the Ethanol Hydroxyl Group in Chelation and Hydrogen Bonding

The hydroxyl group of the ethanol arm is a critical functional feature of the ligand. Its primary role is to enable N,O-bidentate chelation, which significantly enhances the stability of the resulting metal complexes compared to monodentate coordination. The presence of a hydroxyl group can lead to the formation of an inactive ternary complex in some biological systems like CYP2E1. nih.gov

Beyond direct coordination, the hydroxyl group can participate in extensive hydrogen bonding. nih.gov It can act as a hydrogen bond donor, interacting with anions or solvent molecules within the crystal lattice, thereby stabilizing the supramolecular architecture. nih.gov In complexes where the hydroxyl group is not coordinated to the primary metal center, it may still coordinate to a second metal ion in polynuclear structures or be involved in intermolecular hydrogen bonding that links complex units into one-, two-, or three-dimensional networks. nih.gov For example, in some acylpyrazolone complexes, ethanol molecules complete the coordination sphere by binding to the metal center. nih.govacs.org

Synthesis and Characterization of Metal Complexes with this compound Ligands

The synthesis of metal complexes with this ligand typically involves the reaction of a metal salt with the ligand in an appropriate solvent, such as ethanol or methanol. ekb.eg The resulting complexes can be characterized by a variety of analytical techniques, including single-crystal X-ray diffraction, elemental analysis, IR and UV-Vis spectroscopy, and magnetic susceptibility measurements.

Transition Metal Complexes (e.g., Co, Ni, Cu, Zn, Pd)

While specific studies on this compound are limited, the behavior of analogous ligands provides strong insight into the expected complexes. The reaction of pyrazoles with transition metal salts in ethanol or water is a common method for synthesizing these complexes. researchgate.net

Cobalt (Co): Cobalt(II) complexes with bulky pyrazole ligands tend to form four-coordinate, pseudotetrahedral structures with the general formula [CoL₂X₂] (where X is a halide or pseudohalide). researchgate.net

Nickel (Ni): Nickel(II) complexes with related monodentate pyrazole-benzimidazole ligands have been shown to exhibit tetrahedral geometry. researchgate.net It is also known that Ni-pyrazolonato complexes can incorporate ethanol as axial ligands in octahedral geometries. nih.gov

Copper (Cu): The coordination chemistry of copper(II) with the parent 3,4,5-trimethyl-1H-pyrazole is well-documented. Reaction with CuCl₂ yields a chloride-bridged dimer, [Cu₂Cl₄(C₆H₁₀N₂)₄], while reaction with Cu(NO₃)₂ produces a mononuclear complex, Cu(C₆H₁₀N₂)₄(H₂O)₂, where the geometry is square-pyramidal in both cases. iucr.org

Zinc (Zn): Zinc(II) readily forms complexes with pyrazole-based ligands. Given its d¹⁰ electronic configuration, it typically forms tetrahedral complexes, such as [ZnL₂X₂], similar to cobalt(II). researchgate.net

Palladium (Pd): Palladium(II) complexes with pyrazole-based ligands are also well-known. These complexes are typically square planar.

The table below summarizes representative complexes formed with ligands analogous to this compound, illustrating the expected coordination environments.

| Metal | Ligand | Complex Formula | Coordination Geometry | Reference |

|---|---|---|---|---|

| Copper(II) | 3,4,5-trimethyl-1H-pyrazole | [Cu₂Cl₄(C₆H₁₀N₂)₄] | Square-pyramidal | iucr.org |

| Copper(II) | 3,4,5-trimethyl-1H-pyrazole | Cu(C₆H₁₀N₂)₄(H₂O)₂ | Square-pyramidal | iucr.org |

| Cobalt(II) | 1,3,5-trimethyl-pyrazole | [CoL₂X₂] (X=Cl, Br) | Pseudotetrahedral | researchgate.net |

| Nickel(II) | 2-(substituted-1H-pyrazol-4-yl)-1H-benzo[d]imidazole | [NiL₂Cl₂] | Tetrahedral | researchgate.net |

| Cadmium(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | [Cd(L)₂Cl₂] | Octahedral | nih.gov |

Main Group and Lanthanide/Actinide Complexes

The coordination chemistry of this compound with main group and f-block elements is less explored. However, studies on related pyrazole-based ligands, such as acylpyrazolones, demonstrate that stable complexes with these elements can be readily formed. nih.govacs.org

Main Group Metals: Acylpyrazolone ligands have been used to synthesize complexes with main group metals like sodium, magnesium, and calcium. nih.govacs.org These syntheses often involve the in situ preparation of an alkali or alkaline earth metal salt of the ligand, followed by metathesis. acs.org In some cases, solvent molecules like ethanol are incorporated into the coordination sphere of the metal, for instance in a dimeric calcium complex featuring a pentagonal-bipyramidal geometry. acs.org

Lanthanides/Actinides: Lanthanide and actinide complexes with various pyrazole-derived ligands have been successfully synthesized. nih.govmjcce.org.mkrsc.org For example, lanthanide(III) ions (La, Ce, Nd) form complexes with pyrazole-imine Schiff base ligands. mjcce.org.mksemanticscholar.org These complexes often exhibit electrolytic behavior in solution and contain both coordinated and crystalline water molecules, as confirmed by thermal analysis. mjcce.org.mk The synthesis of lanthanide clusters with pyridine-pyrazole functionalized ligands has also been reported, resulting in isostructural trinuclear complexes. rsc.org Given the ability of pyrazoles to chelate these large ions, it is highly probable that this compound could form stable complexes with lanthanides and actinides, likely featuring high coordination numbers and incorporating the N,O-bidentate chelation motif.

Catalytic Applications of this compound Metal Complexes

Homogeneous Catalysis for Organic Transformations

There is no specific information available in the searched literature detailing the use of this compound metal complexes in homogeneous catalysis for organic transformations. The broader class of pyrazole-based ligands has been employed in various homogeneous catalytic systems, including hydrogenation and carbon-carbon bond-forming reactions. google.comorgsyn.org The electronic and steric properties of the pyrazole ring can be tuned by substituents, which in turn influences the catalytic activity of the corresponding metal complex.

Heterogeneous Catalysis and Supported Metal Complexes

No specific data was found concerning the application of this compound metal complexes in heterogeneous catalysis or as supported catalysts. In principle, the hydroxyl group of the ligand could serve as an anchor for immobilization onto solid supports like silica (B1680970) or alumina, allowing for the creation of heterogeneous catalysts. This approach is common for facilitating catalyst recovery and reuse. However, studies describing such supported complexes for this specific ligand have not been identified in the available literature.

Photophysical and Magnetic Properties of Metal Complexes of this compound

Detailed studies on the photophysical and magnetic properties of metal complexes specifically derived from the this compound ligand are not present in the searched scientific databases. The photophysical properties of metal complexes, such as their absorption and emission characteristics, are often dictated by the nature of the ligand and the metal center. For instance, the fluorescence of pyrazole-based Schiff base complexes can be enhanced upon coordination to a metal ion.

Similarly, the magnetic properties of transition metal complexes are highly dependent on the ligand field environment created by the coordinating atoms, which influences the spin state of the metal ion. While the magnetic behavior of complexes with other pyrazole derivatives has been investigated, specific magnetic susceptibility data or detailed magnetic studies for complexes of this compound are not available.

Mechanistic Biological Activity Research of 2 3,4,5 Trimethyl 1h Pyrazol 1 Yl Ethanol in Model Systems

In Vitro Biochemical Target Identification and Validation

Enzyme Inhibition/Activation Studies with Specific Mechanistic Focus

No studies identifying specific enzyme inhibition or activation by 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol were found. While some pyrazole (B372694) derivatives are known to inhibit enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), a study on a different, more complex molecule containing the 1,3,5-trimethyl-pyrazole moiety reported a loss of inhibitory activity, suggesting that this particular substitution pattern may not be favorable for all enzymatic targets. acs.org

Receptor Binding and Ligand-Protein Interaction Profiling

There is no available data on the receptor binding profile or specific ligand-protein interactions for this compound.

Investigation of Protein Kinase Inhibition Mechanisms

Research into pyrazole-based compounds has identified some as potent protein kinase inhibitors. scienceopen.com However, no such investigation has been specifically published for this compound.

Cellular Pathway Modulation Studies in Non-Human Cell Lines

Analysis of Apoptotic Pathways and Cell Cycle Regulation (Mechanistic Insights)

While other pyrazoline derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines, nih.gov there is no corresponding research detailing the effects of this compound on these pathways.

Exploration of Anti-inflammatory or Anti-microbial Mechanisms

The pyrazole nucleus is a common feature in compounds designed for anti-inflammatory and antimicrobial activities. nih.govnih.gov Mechanistic studies for other pyrazole derivatives often point to the inhibition of inflammatory mediators or interference with microbial growth processes. However, specific studies to explore these mechanisms for this compound are absent from the current scientific literature.

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

The exploration of a compound's structure-activity relationship (SAR) is fundamental to understanding its biological function. This involves synthesizing and testing analogs to determine which structural features are crucial for its activity.

Design and Synthesis of Analogs for Precise SAR Derivation

While general methods for the synthesis of pyrazole derivatives are well-established, nih.gov specific synthetic routes for analogs of this compound for the purpose of SAR studies have not been reported in the available literature.

Correlation of Structural Features with Specific Molecular Recognition Events

Once a library of analogs is synthesized, each would be tested in relevant biological assays to determine its potency and efficacy. The resulting data would then be used to correlate specific structural changes with changes in biological activity. For example, if replacing a methyl group with a larger substituent leads to a decrease in activity, it could suggest that the methyl group fits into a specific hydrophobic pocket in the target protein.

Currently, there are no published studies that correlate the structural features of this compound with any specific molecular recognition events.

Advanced Methodologies for Elucidating Mechanisms of Action

To gain a deeper understanding of how a compound like this compound exerts its effects at a cellular level, advanced techniques such as proteomics, metabolomics, and high-resolution microscopy are employed.

Proteomic and Metabolomic Approaches for Pathway Deconvolution

Proteomics and metabolomics are powerful "omics" technologies that allow for the global analysis of proteins and metabolites in a biological system. By treating cells or model organisms with this compound and comparing their proteomic and metabolomic profiles to untreated controls, researchers could identify pathways that are significantly perturbed by the compound. This could reveal the compound's mechanism of action, even without prior knowledge of its direct molecular target.

There are currently no available proteomic or metabolomic studies that have been conducted on this compound.

Advanced Microscopy for Subcellular Localization and Interaction Visualization

Advanced microscopy techniques, such as confocal microscopy and super-resolution microscopy, can be used to visualize the subcellular localization of a fluorescently labeled version of this compound. This would provide valuable clues about its site of action within the cell. Furthermore, techniques like Förster Resonance Energy Transfer (FRET) could be used to visualize and quantify its interaction with potential target proteins in living cells.

No studies utilizing advanced microscopy to determine the subcellular localization or molecular interactions of this compound have been published.

Advanced Analytical Methodologies for the Detection and Quantification of 2 3,4,5 Trimethyl 1h Pyrazol 1 Yl Ethanol

Development of Chromatographic Techniques for Separation and Purification

Chromatography remains the cornerstone of analytical chemistry for the separation, identification, and quantification of individual components from a complex mixture. For a polar molecule like 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol, both liquid and gas chromatography, especially when coupled with mass spectrometry, offer high levels of sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Optimization

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of non-volatile, polar compounds. The development of a successful LC-MS/MS method for this compound would involve the careful optimization of both the chromatographic separation and the mass spectrometric detection.

Chromatographic Separation:

A mixed-mode liquid chromatography (MMLC) approach could be highly effective for retaining and separating the target compound. This technique leverages both reversed-phase and ion-exchange interactions, which is beneficial for polar, ionizable compounds like N-substituted pyrazoles. An increase in the organic modifier in the mobile phase, such as acetonitrile, typically decreases retention time for pyrazole (B372694) derivatives, indicating a primary interaction via reversed-phase mode. For cationic species, which can form under acidic mobile phase conditions, ion-exchange interactions also play a significant role.

Mass Spectrometric Detection:

Electrospray ionization (ESI) is a suitable ionization technique for polar molecules and would likely produce a strong protonated molecule [M+H]⁺ for this compound. In tandem mass spectrometry (MS/MS), this precursor ion would be fragmented to produce characteristic product ions. A notable fragmentation pathway for compounds with an aliphatic hydroxyl group is the loss of water ([M+H-H₂O]⁺). This specific fragmentation provides a high degree of confidence in the identification of the compound.

The following interactive data table outlines a plausible set of optimized LC-MS/MS parameters for the analysis of this compound, based on methods developed for similar nitrogen-containing heterocycles.

Interactive Table 1: Hypothetical Optimized LC-MS/MS Parameters

| Parameter | Value | Rationale |

| Chromatography | ||

| Column | Mixed-Mode C18/Ion-Exchange | Provides dual retention mechanism for polar, ionizable analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water | Promotes ionization for ESI and provides protons for adduct formation. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution in reversed-phase mode. |

| Gradient | 5% B to 95% B over 10 min | To elute the analyte with good peak shape and resolution. |

| Flow Rate | 0.4 mL/min | Standard flow rate for analytical HPLC columns. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Volume | 5 µL | Standard volume to avoid column overloading. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray (ESI+) | Suitable for nitrogen-containing compounds. |

| Precursor Ion (m/z) | 171.15 | Calculated [M+H]⁺ for C₉H₁₆N₂O. |

| Product Ion 1 (m/z) | 153.14 | Hypothetical [M+H-H₂O]⁺, characteristic of an alcohol. |

| Product Ion 2 (m/z) | 111.10 | Hypothetical fragment from pyrazole ring cleavage. |

| Collision Energy | 20 eV | Optimized to produce stable and abundant product ions. |

| Dwell Time | 100 ms | Sufficient time for data acquisition for each transition. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature and low volatility of the ethanol (B145695) group in this compound, derivatization is a necessary step to increase its volatility and improve its chromatographic behavior.

Derivatization:

Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as alcohols. nih.gov Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen in the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. This process significantly increases the volatility of the analyte, making it suitable for GC analysis.

GC-MS Analysis:

The TMS-derivatized this compound can then be separated on a nonpolar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase. The separated derivative is then introduced into the mass spectrometer, where it is typically ionized by electron impact (EI). The resulting mass spectrum will show a characteristic fragmentation pattern that can be used for identification and quantification.

The following interactive data table presents a summary of a potential GC-MS method and the expected characteristic mass fragments for the TMS derivative of the target compound.

Interactive Table 2: Proposed GC-MS Method and Fragmentation Data

| Parameter | Value/Description |

| Derivatization | |

| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction | 70 °C for 30 minutes |

| Gas Chromatography | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at 1 mL/min |

| Oven Program | 100 °C (1 min hold), ramp to 280 °C at 15 °C/min |

| Mass Spectrometry | |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Hypothetical Mass Fragments (m/z) | |

| 242 | Molecular ion [M]⁺ of the TMS derivative |

| 227 | [M-CH₃]⁺, loss of a methyl group |

| 155 | Fragment corresponding to the trimethyl-pyrazolyl moiety |

| 73 | Characteristic fragment for a TMS group [Si(CH₃)₃]⁺ |

Electrochemical Sensing Platforms for Specific Detection

Electrochemical methods offer a rapid, cost-effective, and portable alternative for the detection of specific analytes. The pyrazole ring in this compound is electrochemically active and can be oxidized at an electrode surface. nih.gov The development of an electrochemical sensor would capitalize on this property.

A promising approach involves the use of a modified glassy carbon electrode (GCE). For instance, a composite film of zinc oxide nanoparticles and multi-walled carbon nanotubes (ZnO-MWCNTs) has been shown to enhance the electrocatalytic activity towards the oxidation of pyrazole derivatives. nih.gov The oxidation of the pyrazole moiety is typically an irreversible, diffusion-controlled process.

The sensitivity and selectivity of the sensor can be optimized by controlling parameters such as the pH of the supporting electrolyte and the scan rate in voltammetric techniques like cyclic voltammetry or differential pulse voltammetry. The peak potential and current would be dependent on the concentration of this compound, allowing for its quantification. While specific studies on this exact molecule are not available, the principles derived from the analysis of other substituted pyrazoles are directly applicable. nih.gov

Capillary Electrophoresis for High-Resolution Separations

Capillary electrophoresis (CE) is a high-efficiency separation technique that uses an electric field to separate analytes in a narrow capillary. For neutral molecules like this compound, Micellar Electrokinetic Chromatography (MEKC) is the most suitable mode of CE. wikipedia.orgnih.gov

In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte at a concentration above its critical micelle concentration, forming micelles. wikipedia.org These micelles act as a pseudo-stationary phase. The separation of neutral analytes is then based on their differential partitioning between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles.

The separation of a series of N-phenylpyrazole derivatives has been successfully demonstrated using MEKC. nih.gov The method employed a buffer system, such as 2-(N-cyclohexylamino)ethanesulfonic acid (CHES), and the addition of organic modifiers like n-propanol or n-butanol to fine-tune the separation selectivity. nih.gov By optimizing the concentrations of the surfactant and the organic modifier, a high-resolution separation of closely related pyrazole derivatives can be achieved. This approach would be highly suitable for the separation of this compound from potential impurities or other components in a mixture.

Exploration of Non Biological Applications and Material Science Potential of 2 3,4,5 Trimethyl 1h Pyrazol 1 Yl Ethanol

Integration into Functional Materials

The incorporation of pyrazole (B372694) derivatives into functional materials is driven by their inherent photophysical properties, thermal stability, and versatile coordination chemistry. nih.govacs.org The pyrazole scaffold's ability to engage in various non-covalent interactions and act as a ligand for metal ions makes it a privileged structure in the design of materials for electronics, sensing, and polymer science. researchgate.netresearchgate.net

The electron-rich, aromatic nature of the pyrazole ring makes its derivatives attractive candidates for use in luminescent and optoelectronic materials. nih.govmdpi.com Fused pyrazoles and other derivatives exhibit remarkable photophysical properties suitable for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. nih.govresearchgate.net The extended π-conjugation in many pyrazole-based systems leads to interesting electronic transitions, which are fundamental to their use in optoelectronics. mdpi.com

Derivatives of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol could be engineered to harness these properties. By introducing chromophoric groups or extending the conjugated system through chemical modification of the pyrazole ring or the ethanol (B145695) side chain, it is possible to tune the absorption and emission characteristics. For instance, creating fused heterocyclic systems involving the pyrazole core can lead to compounds with significant fluorescence, a property of interest for developing new dyes and optoelectronic components. mdpi.com

Table 1: Examples of Pyrazole Derivatives and their Photophysical/Optoelectronic Properties

| Pyrazole Derivative Class | Observed Property | Potential Application | Reference |

|---|---|---|---|

| Pyrazolines | Solvatochromism, Electroluminescence | Solvatochromic probes, Electroluminescent compounds | nih.gov |

| Fused Pyrazoles | Planar structures, π-extended conjugation | Organic optoelectronic materials | nih.gov |

| Naphtopyrazolotriazines | Extended electronic conjugation, Fluorescence | Optoelectronic materials, Fluorescent dyes | mdpi.com |

| Pyridine-based Pyrazoles | "Turn-on" fluorescence upon metal binding | Fluorescent sensors | rsc.orgnih.gov |

The structure of this compound, featuring a terminal hydroxyl group, makes it a viable monomer for synthesizing various polymers. This -OH group can readily participate in condensation polymerization reactions to form polyesters, polyethers, or polyurethanes. The resulting polymers would incorporate the robust and functional pyrazole moiety into their backbone or as a pendant group.

Pyrazole-containing polymers have been explored for several applications. For example, microporous organic polymers (MOPs) based on pyrazole units have been synthesized and shown to have high efficacy in CO2 capture, attributed to the CO2-philic nature of the pyrazole's NH group. acs.org While this compound is N-substituted, polymers derived from it could still exhibit interesting gas sorption properties. Furthermore, pyrazole units are extensively used in the synthesis of coordination polymers, where they act as ligands to link metal centers into extended one-, two-, or three-dimensional networks. worktribe.com The ethanol arm of the title compound could be modified to include additional coordinating sites, making it a versatile precursor for designing complex polymeric architectures with tailored magnetic or catalytic properties. worktribe.comrsc.org

Table 2: Examples of Polymers Incorporating Pyrazole Moieties

| Polymer Type | Pyrazole Precursor Example | Key Feature/Application | Reference |

|---|---|---|---|

| Microporous Organic Polymer (MOP) | 3,5-diphenyl-1H-pyrazole | High CO2 capture capacity | acs.org |

| Coordination Polymer | 4,4'-methylenebis(3,5-dimethyl-1H-pyrazole) | Formation of 2D and 3D networks with magnetic properties | worktribe.com |

| Coordination Polymer | Pyrazole-carboxylate ligands | Construction of metal-organic frameworks (MOFs) with luminescent or gas separation capabilities | researchgate.netrsc.org |

Pyrazole derivatives have been extensively developed as chemosensors for detecting a variety of analytes, including metal ions and anions. nih.govrsc.org The sensing mechanism often relies on the coordination of the pyrazole's nitrogen atoms with the target analyte, which induces a measurable change in the molecule's photophysical properties, such as a "turn-on" or "turn-off" of fluorescence or a color change. nih.govrsc.orgnih.gov The synthetic versatility of the pyrazole scaffold allows for the fine-tuning of selectivity and sensitivity towards specific ions. nih.gov

This compound serves as an excellent platform for designing new sensors. The ethanol group can be easily functionalized to introduce additional binding sites or signaling units. For example, it could be oxidized to an aldehyde or carboxylic acid and then coupled with other molecules to create a more complex receptor site. This modular approach allows for the rational design of probes for specific environmental or industrial monitoring applications. nih.govrsc.org

Table 3: Selected Pyrazole-Based Chemosensors and Their Performance

| Sensor Type | Target Analyte | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Pyridine-based Pyrazole | Zn2+, Cd2+ | "Turn-on" fluorescence | Not specified | rsc.org |

| Pyridine-based Pyrazole | Fe3+ | "Turn-on" fluorescence (30x increase) | 0.025 μM | nih.gov |

| Pyrazole-derivative-functionalized Fe3O4@SiO2 | Hg2+ | Fluorescence quenching | 7.6 nM | nih.gov |

| β-pinene-pyrazole derivative | Al3+ | Ratiometric absorption change | Not specified | nih.gov |

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent intermolecular forces. rsc.org Pyrazole derivatives are excellent building blocks in supramolecular chemistry due to their ability to form directional hydrogen bonds and participate in π-π stacking interactions. mdpi.comresearchgate.net These interactions guide the spontaneous organization of molecules into well-defined, higher-order structures, a process known as self-assembly. nih.gov

Host-guest chemistry involves the formation of complexes where one molecule (the host) creates a binding cavity for another molecule (the guest). nih.gov Macrocyclic compounds like cyclodextrins, calixarenes, and cucurbiturils are common hosts. rsc.org While specific studies on this compound as a guest are not prominent, its structural features suggest potential in this area. The pyrazole ring and the alkyl substituents could fit within the hydrophobic cavity of a host molecule, while the polar hydroxyl group could interact with the host's exterior or rim. Such complexation can enhance the solubility or stability of the guest molecule. nih.gov

Conversely, derivatives of this compound could be incorporated into larger, custom-designed host structures. Organometallic complexes featuring pyrazole ligands have been shown to act as hosts for anions, where the metal center pre-organizes the pyrazole units to form a binding pocket. psu.edu The N-H groups of pyrazole ligands converge to bind the anionic guest through hydrogen bonds. psu.edu

The self-assembly of pyrazole derivatives is a key strategy in crystal engineering, which aims to design and synthesize solid-state structures with desired properties. researchgate.networktribe.com N-unsubstituted pyrazoles are well-known to form robust supramolecular synthons, such as dimers, trimers, and catemers (infinite chains), through intermolecular N-H···N hydrogen bonds. researchgate.netnih.govresearchgate.net

Although this compound is substituted at the N1 position and cannot form these specific N-H···N pyrazole chains, it can still direct self-assembly through other interactions. The hydroxyl group is a potent hydrogen bond donor and acceptor, capable of forming O-H···N (to the pyrazole N2) or O-H···O hydrogen bonds with neighboring molecules. Furthermore, the aromatic pyrazole rings can engage in π-π stacking. mdpi.com The interplay of these weaker interactions can guide the packing of molecules in the solid state, leading to the formation of unique supramolecular architectures. This ability is fundamental to crystal engineering, where controlling the solid-state structure is crucial for tuning a material's bulk properties. worktribe.comrsc.org

Table 4: Supramolecular Assemblies Formed by Pyrazole Derivatives

| Assembly Type | Driving Interaction(s) | Resulting Structure | Reference |

|---|---|---|---|

| Dimers, Trimers, Tetramers | N-H···N hydrogen bonds | Discrete cyclic clusters | researchgate.netnih.govresearchgate.net |

| Infinite Chains (Catemers) | N-H···N hydrogen bonds | 1D polymeric chains | nih.gov |

| Homochiral Dimers | Npyrazole–H···Npyrazolate hydrogen bonds, π-π stacking | Self-assembled dimers with stereochemical recognition | mdpi.com |

| Coordination Polymers | Metal-ligand coordination | 1D, 2D, or 3D extended networks (MOFs) | researchgate.networktribe.comrsc.org |

Role as a Key Intermediate in Complex Organic Synthesis

Following a comprehensive review of scientific literature and patent databases, no specific research findings or detailed examples of the application of this compound as a key intermediate in complex organic synthesis were identified. The available data focuses on the synthesis and biological activities of a wide range of pyrazole derivatives, but does not provide concrete examples of this particular compound being utilized as a building block for the construction of more elaborate molecular architectures.

The versatility of the pyrazole scaffold is well-established in organic synthesis, with various substituted pyrazoles serving as crucial intermediates in the preparation of pharmaceuticals, agrochemicals, and functional materials. nih.govnih.gov Synthetic strategies often involve the condensation of β-dicarbonyl compounds with hydrazine (B178648) derivatives to construct the pyrazole ring, which can then be further functionalized. nih.govafinitica.com For instance, multistep syntheses have been developed for various pyrazole-containing compounds, highlighting the importance of pyrazole intermediates in accessing complex target molecules. afinitica.comrsc.org

While the ethanol substituent on the pyrazole nitrogen of the target compound suggests potential for further chemical transformations, such as esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid, no published studies were found that document these specific applications in the context of multi-step synthesis.

Therefore, due to the absence of detailed research findings in the public domain, a data table and an in-depth discussion on the role of this compound as a key intermediate in complex organic synthesis cannot be provided at this time.

Q & A

Q. Table 1: Comparative Reaction Conditions

| Method | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Halogen displacement | Ethanol | 80 | 8 | 65–70 | |

| Condensation | Methanol | 65 | 6 | 72–75 |

How can structural ambiguities in this compound be resolved using advanced spectroscopic and crystallographic techniques?

Advanced Research Question

Structural confirmation requires a multi-technique approach:

- NMR : ¹H and ¹³C NMR identify pyrazole ring protons (δ 2.1–2.4 ppm for methyl groups) and ethanol chain signals (δ 3.6–4.2 ppm) .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and torsional strain. For example, SHELXL refinement (via SHELX software) confirms dihedral angles between the pyrazole ring and ethanol moiety .

- IR Spectroscopy : O–H stretching (3200–3600 cm⁻¹) and C–N vibrations (1550–1600 cm⁻¹) validate functional groups .

Note : Discrepancies in crystallographic data (e.g., bond length variations) may arise from solvent effects or polymorphism; repeating experiments under controlled humidity/temperature is critical .

What strategies mitigate low yields during scale-up synthesis of pyrazole-ethanol derivatives?

Advanced Research Question

Common challenges include byproduct formation and incomplete reactions. Solutions:

- Catalytic Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction kinetics in biphasic systems .

- In Situ Monitoring : TLC or HPLC tracks intermediate formation, allowing real-time adjustments .

- Workup Protocols : Liquid-liquid extraction (water/ethyl acetate) removes unreacted starting materials, while recrystallization (DMF/ethanol) improves purity .

Case Study : A 20% yield drop at 10x scale was attributed to inefficient heat transfer. Switching to microwave-assisted synthesis (100°C, 2 hours) restored yields to 68% .

How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic reactions?

Advanced Research Question

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electronic properties:

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity, aligning with experimental observations of selective ethanol-chain substitutions .

- Charge Distribution : Negative charge localization on pyrazole nitrogen atoms drives electrophilic attack at the ethanol oxygen .

Validation : Compare computed IR spectra with experimental data; deviations >5% suggest re-optimization of basis sets or solvent models .

How should researchers address contradictions in biological activity data for pyrazole-ethanol analogs?

Advanced Research Question

Discrepancies often arise from assay conditions or impurity profiles:

- Bioassay Reproducibility : Standardize cell lines (e.g., HeLa vs. HEK293) and solvent controls (DMSO concentration ≤0.1%) .

- Purity Thresholds : HPLC-MS ensures >98% purity; trace aldehydes (from ethanol oxidation) can skew cytotoxicity results .

- Structure-Activity Relationships (SAR) : Methyl group positioning on the pyrazole ring correlates with antimicrobial potency. For example, 3,4,5-trimethyl analogs show 2x higher activity than 3,5-dimethyl derivatives .

What are the best practices for characterizing thermal stability and decomposition pathways of this compound?

Basic Research Question

- Thermogravimetric Analysis (TGA) : Decomposition onset at ~180°C, with mass loss corresponding to ethanol chain cleavage .

- DSC : Endothermic peaks at 110–120°C indicate melting points; exothermic events above 200°C correlate with pyrazole ring degradation .

- Gas Chromatography-MS : Identifies volatile decomposition products (e.g., trimethylamine, ethylene oxide) .

Storage Recommendations : Store under inert gas (N₂) at −20°C to prevent oxidation .

How can researchers validate the efficacy of this compound as a ligand in coordination chemistry?

Advanced Research Question

- X-ray Diffraction : Resolve metal-ligand bond lengths (e.g., Cu–N bonds ~1.95 Å in Cu(II) complexes) .

- Magnetic Susceptibility : Paramagnetic shifts in NMR confirm metal binding .

- DFT-Calculated Binding Energies : Compare with experimental stability constants (log K values) to refine coordination models .

What analytical techniques resolve isomeric impurities in synthesized batches of this compound?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.